5-Bromo-1,6-dimethyl-1H-indole
Description
Significance of Substituted Indole (B1671886) Heterocycles in Synthetic Organic Chemistry
Substituted indoles are fundamental building blocks in organic synthesis due to their prevalence in biologically active molecules. google.com The indole nucleus can be found in the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of alkaloids with potent pharmacological properties. Consequently, the development of synthetic methodologies to access functionalized indoles is a central theme in medicinal chemistry and drug discovery. These derivatives serve as key intermediates in the total synthesis of natural products and the creation of novel therapeutic agents.
Overview of Halogenated and Alkylated Indole Derivatives as Synthetic Scaffolds
The introduction of halogen atoms, particularly bromine, onto the indole ring at specific positions dramatically enhances the synthetic utility of the resulting scaffold. cymitquimica.com The carbon-bromine bond serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govrug.nlclockss.orgthieme-connect.de These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indole core with a wide range of substituents.
Rationale for Research Focus on 5-Bromo-1,6-dimethyl-1H-indole
The specific substitution pattern of this compound makes it a particularly interesting target for synthetic exploration. The bromine atom at the 5-position is well-positioned for functionalization via cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. clockss.orgthieme-connect.de The methyl group at the 6-position can influence the electronic environment of the benzene (B151609) ring and potentially direct further substitution reactions. The N-methylation provides a stable derivative that is often desirable in medicinal chemistry applications to block the NH group from participating in unwanted side reactions and to modulate biological activity.
The combination of these features in a single molecule provides a robust and versatile platform for the rapid generation of a library of complex indole derivatives. This strategic positioning of functional groups underpins the rationale for its investigation as a valuable intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of synthesized compounds, highlighting its potential as a building block. For instance, related 5-bromo-1-methyl-indole derivatives have been utilized in the synthesis of compounds with antibacterial activity. d-nb.info
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromo-1,6-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
InChI Key |
FHWCELXJZAJUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2C)C=C1Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Bromo 1,6 Dimethyl 1h Indole
Reactivity of the Bromine Atom at C5
The bromine atom attached to the C5 position of the indole (B1671886) ring is a key functional handle for a variety of synthetic modifications. Its reactivity is most prominently exploited in metal-catalyzed cross-coupling reactions, although its participation in nucleophilic aromatic substitution is limited.
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. For a classical SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.
In the case of 5-Bromo-1,6-dimethyl-1H-indole, the indole ring system is inherently electron-rich. This high electron density disfavors the formation of the negatively charged Meisenheimer complex, which is the key intermediate in a stepwise SNAr pathway. The methyl groups at N1 and C6 further contribute to the electron-donating nature of the ring, making it even less susceptible to nucleophilic attack. Consequently, direct displacement of the C5-bromine atom by common nucleophiles via a classical SNAr mechanism is generally not a feasible transformation under standard conditions.
The most significant and widely utilized reactivity of the C5-bromine atom involves palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. The reactivity order for aryl halides in these couplings is typically I > Br > Cl. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgtcichemicals.com This reaction is exceptionally tolerant of various functional groups and is widely used to form biaryl structures. For 5-bromoindole (B119039) derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. lmaleidykla.lt Microwave-assisted protocols have been shown to significantly shorten reaction times for the Suzuki-Miyaura coupling of related 5-bromoindole systems. lmaleidykla.lt
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product Yield |
|---|---|---|---|---|---|---|
| 5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695) | Microwave, 100°C, 25 min | 94% lmaleidykla.lt |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80°C, 2h | 92% nih.gov |
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgnih.gov This method is highly effective for introducing alkynyl moieties onto the indole scaffold at C5, which can serve as versatile intermediates for further transformations. researchgate.net
Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromoindole Derivatives
| Aryl Halide | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Conditions | Product Yield |
|---|---|---|---|---|---|---|---|
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80°C, 4h | 91% researchgate.net |
| 5-Bromo-N-Boc-tryptophan methyl ester | 3,3-Dimethyl-1-butyne | PdCl₂(dppf) | CuI | i-Pr₂NEt | MeCN | 100°C, 1h (Microwave) | 88% |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction provides a direct method for the vinylation of the C5 position of the indole ring. Intramolecular Heck reactions, where the halide and the alkene are part of the same molecule, are also powerful tools for constructing new ring systems fused to the indole core. acs.orgresearchgate.netresearchgate.net
Table 3: Representative Conditions for Heck Reaction of Bromo-Aromatics
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Conditions | Product Yield |
|---|---|---|---|---|---|---|
| 3-Bromoquinoline | N-Vinyl-2-pyrrolidinone | Pd(OAc)₂ | P(o-tol)₃, Et₃N | Acetonitrile | 80°C, 12h | 95% |
| 1-Bromo-4-nitrobenzene | Styrene | PdCl₂(PCy₃)₂ | K₂CO₃ | DMF | 90°C | 73% researchgate.net |
Reactivity of the Indole Nitrogen (N1) and Alkyl Groups
In this compound, the nitrogen atom at the N1 position is already substituted with a methyl group. Therefore, it cannot undergo typical N-H functionalization reactions like deprotonation followed by alkylation or acylation.
However, in related indole structures lacking the N1-substituent (e.g., 5-Bromo-6-methyl-1H-indole), the indole nitrogen exhibits characteristic nucleophilicity after deprotonation with a suitable base. Standard conditions for N-alkylation often involve the use of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.org Similarly, N-acylation can be achieved using various acylating agents. A chemoselective method for N-acylation of indoles uses thioesters as a stable acyl source with cesium carbonate as the base. nih.govbeilstein-journals.org Dehydrogenative coupling with primary alcohols catalyzed by reagents like tetrapropylammonium perruthenate (TPAP) also provides an efficient route to N-acyl indoles. nih.gov
Direct functionalization of the unactivated C(sp³)–H bonds of the methyl groups at the N1 and C6 positions is a significant synthetic challenge. These C–H bonds are generally non-reactive and require specific strategies for activation.
While literature specifically detailing the functionalization of the methyl groups on this compound is scarce, general methodologies for methyl group functionalization on aromatic rings could potentially be applied. These strategies often involve:
Radical Halogenation: Free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could potentially introduce a bromine atom onto the C6-methyl group, forming a benzylic bromide. This intermediate could then be subjected to nucleophilic substitution or other transformations. The N1-methyl group is less likely to react under these conditions.
Oxidation: Strong oxidizing agents could potentially oxidize the C6-methyl group to a carboxylic acid. However, controlling the oxidation and avoiding degradation of the electron-rich indole ring would be a major challenge.
Transition-metal-catalyzed C–H activation is a modern strategy for functionalizing otherwise inert C–H bonds. nih.govacs.org While many methods focus on the C–H bonds of the indole ring itself, the development of catalysts for the selective functionalization of alkyl substituents remains an active area of research. chim.itresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring System
The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). chemrxiv.org The regioselectivity of such reactions on this compound is governed by the combined directing effects of the existing substituents.
Indole Ring System: Inherently directs electrophiles to the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion).
N1-Methyl Group: An activating, electron-donating group that further enhances the nucleophilicity of the ring, particularly at C3.
C6-Methyl Group: An activating, ortho-, para-directing group. It activates the C5 and C7 positions.
C5-Bromo Group: A deactivating, ortho-, para-directing group. It directs incoming electrophiles to the C4 and C6 positions.
Considering these effects, the most probable sites for electrophilic attack are:
C3 Position: This position is strongly activated by the indole nitrogen and the N1-methyl group. It is the most common site for electrophilic substitution on indoles.
C4 and C7 Positions: The remaining unsubstituted positions on the benzene (B151609) ring. The C7 position is activated by the C6-methyl group, while the C4 position is influenced by both the C5-bromo (ortho) and C6-methyl (meta) groups. Steric hindrance from the adjacent substituents may influence reactivity at these sites.
C2 Position: While less reactive than C3, substitution at C2 can occur, particularly if the C3 position is blocked.
Common EAS reactions like nitration, sulfonation, halogenation, and Friedel-Crafts acylation/alkylation would be expected to occur, with the primary product likely being the result of substitution at the C3 position. For example, Friedel-Crafts acylation of N-sulfonylated indoles has been used to introduce alkyl groups, and a 5-bromo substituent was shown to be stable under these reductive conditions. researchgate.net
Nucleophilic aromatic substitution on the carbocyclic part of the indole ring (at C4 or C7) is highly unlikely, as the ring is not activated by strong electron-withdrawing groups.
Mechanistic Investigations and Reaction Pathway Elucidation
Identification and Characterization of Reaction Intermediates
Direct experimental characterization of reaction intermediates for transformations involving 5-Bromo-1,6-dimethyl-1H-indole is not extensively documented in dedicated studies. However, the mechanistic pathways can be inferred from studies on analogous 5-bromoindole (B119039) systems and general principles of organometallic chemistry.
In many transformations, particularly those involving electrophilic attack or cyclization, charged intermediates play a pivotal role. For instance, in reactions initiated by electrophilic attack at the electron-rich indole (B1671886) core, a spiroindolinium intermediate may be formed. Such an intermediate has been proposed in the bromine-initiated spirocyclization of certain 5-bromoindole derivatives. This process likely begins with the formation of a sulfenyl bromide, whose electrophilic sulfur is attacked by the C3 position of the indole, yielding the spiroindolinium species that subsequently reacts with a nucleophile beilstein-archives.org.
Furthermore, in reactions involving 3-substituted 5-bromoindoles, a 3H-indolium cation can be a key intermediate. This species is formed by the protonation of an exocyclic double bond at the C3 position, which then renders the C2 position susceptible to nucleophilic attack. The subsequent reaction pathway is dictated by the nature of the nucleophile and the reaction conditions, potentially leading to complex rearranged products researchgate.net. A study on (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole identified a common intermediate resulting from the addition of a diketone-C-3-enolate to the C2 position of the 3H-indolium cation researchgate.net. These examples highlight the potential for cationic intermediates in directing the course of reactions involving the 5-bromoindole scaffold.
Elucidation of Catalytic Cycles and Ligand Effects
Palladium-catalyzed cross-coupling reactions are paramount in functionalizing the C5 position of this compound. The most common of these, the Suzuki-Miyaura reaction, follows a well-established catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling proceeds through three fundamental steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states yonedalabs.comlibretexts.orgnih.gov:
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. The palladium atom inserts itself into the carbon-bromine bond, forming a square-planar Pd(II) intermediate yonedalabs.comlibretexts.org. This step is often rate-determining libretexts.org.
Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species yonedalabs.com.
Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are eliminated to form a new carbon-carbon bond, yielding the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle nih.govenscm.fr.
Ligand Effects: The choice of ligand coordinated to the palladium center is critical as it profoundly influences the catalyst's stability, activity, and selectivity rsc.orgnih.gov. Ligands modulate the electronic and steric properties of the metal center, thereby affecting the kinetics of each step in the catalytic cycle enscm.frnih.gov.
Electron-donating ligands: These ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step by making the metal center more nucleophilic nih.gov.
Sterically bulky ligands: Bulky ligands can promote the reductive elimination step by creating steric hindrance that favors the formation of the product nih.gov. They also encourage the formation of the highly reactive monoligated Pd(0) species, which is often the active catalyst in oxidative addition chemrxiv.org.
The interplay between the ligand, substrate, and reaction conditions is complex. For instance, in palladium-catalyzed C-H functionalization, the ligand can be instrumental in substrate deprotonation and can influence the regioselectivity of the reaction nih.gov.
| Ligand Type | Key Characteristics | Effect on Catalytic Cycle | Typical Examples |
|---|---|---|---|
| Monodentate Phosphines | Simple, versatile | Can be effective, but catalyst stability may be lower. Excess ligand can inhibit the reaction. | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) |
| Bidentate Phosphines (Diphosphines) | Form stable chelate complexes | Enhance catalyst stability and can promote reductive elimination. | dppf (1,1'-Bis(diphenylphosphino)ferrocene), BINAP |
| Buchwald-type Phosphines | Sterically demanding, electron-rich biaryl phosphines | Highly effective for coupling unreactive substrates (e.g., aryl chlorides) by promoting oxidative addition. | DavePhos, SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Form very stable Pd-complexes, often leading to high catalyst turnover numbers. | IPr, IMes |
Determination of Rate-Determining Steps
The rate-determining step (RDS) of a reaction involving this compound is highly dependent on the specific transformation and the reaction conditions.
In Suzuki-Miyaura reactions , as mentioned, the oxidative addition of the aryl bromide to the Pd(0) complex is generally considered the rate-determining step libretexts.org. The reactivity of the halide follows the order I > OTf > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond libretexts.org. Therefore, for this compound, this initial activation step is kinetically significant.
For the Heck reaction , which couples the bromoindole with an alkene, the mechanism is more nuanced, and the RDS can vary. The catalytic cycle also involves oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination wikipedia.orglibretexts.org. Kinetic studies on related systems have shown that the RDS can be either the migratory insertion of the olefin or the oxidative addition itself researchgate.netresearchgate.net. The concentration of the phosphine (B1218219) ligand can be a deciding factor; in the presence of excess ligand, olefin coordination may become rate-limiting, whereas with equimolar amounts of ligand, migratory insertion is often the slower step researchgate.net.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For 5-Bromo-1,6-dimethyl-1H-indole, ¹H (proton), ¹³C (carbon-13), and potentially ¹⁹F (fluorine-19, if fluorinated derivatives were synthesized) NMR would provide critical data.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. The spectrum would show distinct signals for each unique proton. Key expected signals for this compound would include singlets for the two methyl groups (N-CH₃ and C₆-CH₃) and a set of signals for the aromatic protons on the indole (B1671886) ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the substitution pattern.
¹³C NMR Spectroscopy: This method detects the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display distinct peaks for each of the 10 carbon atoms in the structure, including the two methyl carbons and the eight carbons of the bromo-indole core. The chemical shifts provide information about the electronic environment and hybridization of each carbon atom.
While specific experimental data is not available, a table of predicted ¹H NMR chemical shifts can be conceptualized based on the structure and data from similar indole derivatives.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | | H at C4 | 7.5 - 7.6 | Singlet | 1H | | H at C7 | 7.1 - 7.2 | Singlet | 1H | | H at C2 | 7.0 - 7.1 | Doublet | 1H | | H at C3 | 6.4 - 6.5 | Doublet | 1H | | N-CH₃ | 3.7 - 3.8 | Singlet | 3H | | C₆-CH₃ | 2.4 - 2.5 | Singlet | 3H | Note: This table represents predicted values for illustrative purposes and is not based on published experimental data.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS): This soft ionization technique is used to generate ions of the molecule, typically producing a protonated molecule [M+H]⁺. For this compound (Molecular Weight: 224.10 g/mol ), ESI-MS would be expected to show a prominent cluster of ions around m/z 224 and 226, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Electron Ionization (EI-MS): This is a higher-energy ionization method that causes the molecule to fragment. The resulting fragmentation pattern is a unique "fingerprint" that can help in structural elucidation. The molecular ion peak (M⁺) would be observed, again as an isotopic doublet at m/z 224/226.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. An HRMS measurement would confirm the molecular formula C₁₀H₁₀BrN.
| Expected Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | Technique | Expected Ion | Expected m/z | | ESI-MS | [M+H]⁺ | 224.00, 226.00 | | EI-MS | [M]⁺ | 223.99, 225.99 | | HRMS ([M+H]⁺) | C₁₀H₁₁BrN⁺ | 224.0075 (Calculated) | Note: This table represents expected values based on the compound's structure and is not from published experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending). The resulting spectrum provides information about the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching from the aromatic and methyl groups, typically in the 2850-3100 cm⁻¹ region.
C=C stretching from the aromatic indole ring, usually found in the 1450-1600 cm⁻¹ range.
C-N stretching vibrations, which appear in the 1200-1350 cm⁻¹ region.
C-Br stretching , which would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-Bromo-1,6-dimethyl-1H-indole, DFT calculations can provide deep insights into its electronic structure, thermodynamic stability, and chemical reactivity.
Electronic Structure: The electronic structure of a molecule is fundamentally described by the distribution of its electrons. DFT calculations can map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's chemical behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For substituted indoles, the nature and position of substituents significantly influence these orbital energies. rsc.orgresearchgate.net In the case of this compound, the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl groups at the 1 and 6-positions will have competing effects on the electron density distribution across the indole (B1671886) ring system. researchgate.netresearchgate.net
Stability: The thermodynamic stability of this compound can be assessed by calculating its heat of formation. niscpr.res.inniscpr.res.in Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, can be designed to accurately compute the enthalpy of formation at various levels of theory, such as B3LYP/6-31G. niscpr.res.in
Reactivity Prediction: DFT-based reactivity descriptors are invaluable for predicting how this compound will interact with other chemical species. nih.govscielo.org.mxjmcs.org.mx Global descriptors provide a general overview of the molecule's reactivity, while local descriptors pinpoint specific reactive sites.
Illustrative Global Reactivity Descriptors for a Substituted Indole
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = -μ | Power to attract electrons. |
| Global Softness (S) | S = 1 / (2η) | Measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
Local reactivity can be analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. nih.gov This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, one would expect the electron-rich regions of the pyrrole (B145914) ring to be susceptible to electrophilic attack, while the bromine atom could be involved in various coupling reactions.
Molecular Modeling and Dynamics Simulations of Reaction Pathways
While DFT calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a dynamic view of its behavior over time. These techniques are particularly useful for exploring reaction pathways and understanding the stability of molecular complexes.
For this compound, MD simulations can be employed to study its interactions with other molecules, such as solvents or biological macromolecules. For instance, in the context of drug design, MD simulations can reveal how a halogenated indole derivative binds to a protein's active site and the stability of the resulting complex. mdpi.comnih.gov The introduction of a halogen atom can lead to specific interactions, such as halogen bonding, which can be accurately modeled using specialized force fields in MD simulations. nih.gov
Furthermore, MD simulations can be used to explore the conformational landscape of flexible molecules and identify the most stable conformers. Although the indole ring itself is rigid, substituents may have rotational freedom that can be explored through these simulations.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of a molecule and its interactions with neighboring molecules are critical determinants of its physical and biological properties.
Conformational Analysis: For this compound, the primary conformational flexibility would arise from the rotation of the methyl groups. While this is a relatively simple case, for more complex indole derivatives, a thorough conformational analysis is essential to identify the lowest energy conformers that are most likely to be present under experimental conditions. acs.orgresearchgate.netnih.gov Computational methods can systematically explore the potential energy surface to locate these stable conformations.
Intermolecular Interactions: In the solid state, molecules of this compound will pack in a specific crystalline arrangement stabilized by a network of intermolecular interactions. najah.edumdpi.comnih.gov These can include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···π interactions. The bromine atom can also participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. researchgate.net Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in crystal structures. najah.edunih.gov
Common Intermolecular Interactions in Crystalline Indole Derivatives
| Interaction Type | Description |
| Van der Waals Forces | Weak, non-specific attractions and repulsions between molecules. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| C-H···π Interactions | A form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. |
| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. |
| Hydrogen Bonding | (If applicable) Strong directional interaction involving a hydrogen atom bonded to a highly electronegative atom. |
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govnih.govresearchgate.net For this compound, theoretical predictions of the chemical shifts for the protons and carbons of the indole ring and the methyl groups can aid in the assignment of experimental spectra. It is important to note that the accuracy of these predictions can be enhanced by accounting for conformational averaging and solvent effects. researchgate.net
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. These computed frequencies correspond to the vibrational modes of the molecule and can be used to simulate its infrared (IR) and Raman spectra. nih.govresearchgate.net A comparison of the theoretical and experimental spectra can help in the assignment of the observed vibrational bands to specific molecular motions.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.govresearchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For this compound, TD-DFT calculations would reveal how the bromo and dimethyl substitutions affect the electronic transitions of the indole chromophore. researchgate.netchemrxiv.org
Synthetic Applications of 5 Bromo 1,6 Dimethyl 1h Indole As a Versatile Building Block
Precursor in the Synthesis of Complex Organic Molecules
The C-Br bond at the 5-position of the indole (B1671886) ring is a key feature that allows for its elaboration through several powerful transition-metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
The utility of 5-bromoindoles as substrates in palladium-catalyzed reactions is well-documented, providing a reliable pathway to introduce diverse substituents onto the indole core.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling an organohalide with an organoboron compound. lmaleidykla.lt 5-Bromo-1,6-dimethyl-1H-indole can react with various aryl or heteroaryl boronic acids or esters to yield 5-aryl or 5-heteroaryl indoles. nih.govbeilstein-journals.org This method is noted for its mild reaction conditions and tolerance of a wide range of functional groups. lmaleidykla.lt The choice of catalyst, such as a palladium complex with a phosphine (B1218219) ligand like Pd(dppf)Cl₂, is crucial for achieving high yields. nih.govresearchgate.net
| Reactant | Coupling Partner (Boronic Acid) | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | Phenylboronic acid | 1,6-Dimethyl-5-phenyl-1H-indole | Suzuki-Miyaura Coupling |
| This compound | Thiophene-2-boronic acid | 1,6-Dimethyl-5-(thiophen-2-yl)-1H-indole | |
| This compound | Pyridine-3-boronic acid | 1,6-Dimethyl-5-(pyridin-3-yl)-1H-indole |
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. wikipedia.org This reaction couples the 5-bromoindole (B119039) derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org The resulting 5-alkynylindoles are valuable intermediates themselves, useful for extending conjugation in molecular systems or for further transformations like click chemistry. researchgate.netnih.gov
Heck Reaction: The Heck reaction allows for the arylation or vinylation of alkenes. organic-chemistry.org this compound can be coupled with various activated alkenes, such as acrylates or styrenes, to introduce a vinyl substituent at the C-5 position. sioc-journal.cnmdpi-res.com This reaction is a powerful tool for constructing complex carbon skeletons. chim.it
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines, forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org Using this method, the 5-bromoindole scaffold can be functionalized with a wide range of primary and secondary amines, indazoles, and other N-heterocycles. libretexts.orgnih.gov This is particularly important in medicinal chemistry, as the arylamine motif is present in many biologically active compounds.
Integration into Advanced Materials (e.g., Organic Semiconductors)
Indole and its derivatives are electron-rich aromatic systems, making them attractive building blocks for organic electronic materials. The ability to functionalize the this compound scaffold through cross-coupling reactions allows for the precise tuning of its electronic and photophysical properties.
The synthesis of organic semiconductors often involves the palladium-catalyzed cross-coupling of bromoaromatic compounds to construct extended π-conjugated systems. nih.gov By coupling this compound with other aromatic or heteroaromatic units, novel materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be designed. These materials could find potential applications in:
Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers.
Organic Photovoltaics (OPVs): As electron-donor materials in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): As the active semiconductor channel material.
The synthetic strategy for creating such materials would be analogous to established methods, where a brominated core is sequentially coupled with other building blocks to create a larger conjugated molecule. nih.gov For example, a Stille or Suzuki coupling could be used to link the indole unit to other heterocycles like thiophene (B33073) or benzothiadiazole, which are common components in organic semiconductors.
| Indole Building Block | Potential Application Area | Key Synthetic Step | Property to be Tuned |
|---|---|---|---|
| This compound | Organic Semiconductors | Suzuki or Stille Coupling | HOMO/LUMO Energy Levels |
| This compound | Organic Photovoltaics | Cross-Coupling Polymerization | Band Gap and Absorption Spectrum |
| This compound | Organic Light-Emitting Diodes | Sonogashira or Heck Coupling | Emission Wavelength and Efficiency |
Development of Diverse Chemical Libraries for Research
In drug discovery and chemical biology, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new biologically active molecules. beilstein-archives.orgresearchgate.net The reactivity of this compound makes it an ideal starting point for creating such libraries through combinatorial and parallel synthesis.
By applying the various cross-coupling reactions described in section 7.1, a single starting material can be transformed into a vast array of derivatives. For example, by reacting the 5-bromoindole with a collection of different boronic acids in a parallel synthesizer, a library of 5-arylindoles can be rapidly produced. Similarly, using a diverse set of amines in the Buchwald-Hartwig amination or alkynes in the Sonogashira coupling can generate libraries of 5-aminoindoles and 5-alkynylindoles, respectively.
This approach significantly accelerates the discovery process by providing a wide range of compounds for high-throughput screening against biological targets. The indole scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and pharmaceuticals, which further enhances the potential of libraries derived from this compound to yield promising lead compounds. psu.edu
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for over a century. luc.edu While classical methods like the Fischer indole synthesis are still in use, the future demands more environmentally benign and efficient approaches. openmedicinalchemistryjournal.comluc.edu
Key Focus Areas:
Green Chemistry Approaches: Conventional methods are increasingly being replaced by greener alternatives that utilize less hazardous reagents and solvents. openmedicinalchemistryjournal.com This includes the use of ionic liquids, water as a solvent, solid acid catalysts, and microwave-assisted synthesis to reduce environmental impact. openmedicinalchemistryjournal.com
Atom Economy: Modern synthetic strategies aim to maximize the incorporation of starting material atoms into the final product. Palladium-catalyzed domino reactions, for instance, allow for the construction of complex 2,3-substituted indoles in a single pot from multiple components, exemplifying high atom economy. organic-chemistry.org
Catalyst-Free Reactions: The development of catalyst-free multicomponent reactions (MCRs) offers a streamlined path to substituted indoles. For example, using polyethylene (B3416737) glycol 400 as a reaction promoter can yield 3-substituted indoles with high selectivity and yield, avoiding the need for a catalyst altogether. openmedicinalchemistryjournal.com
| Synthetic Strategy | Key Features | Sustainability Aspect |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. openmedicinalchemistryjournal.com | Reduced energy consumption. |
| Solid Acid Catalysis | Use of reusable catalysts like phosphate (B84403) zirconia. openmedicinalchemistryjournal.com | Catalyst recyclability, reduced waste. |
| Domino Reactions | Multiple bond-forming events in one pot. organic-chemistry.org | Increased efficiency, less purification. |
| Aqueous Synthesis | Using water as a solvent. openmedicinalchemistryjournal.com | Elimination of volatile organic solvents. |
Exploration of New Reactivity Modes and Selective Transformations
A significant challenge in indole chemistry is achieving site-selective functionalization, particularly on the benzene (B151609) ring (C4 to C7 positions), which is less reactive than the pyrrole (B145914) ring. nih.govresearchgate.net Future research will focus on uncovering novel reactivity patterns to access previously difficult-to-synthesize analogues.
Emerging Trends:
C-H Functionalization: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. nih.govresearchgate.net Research is focused on developing directing groups that can be temporarily installed to guide catalysts to specific C-H bonds (e.g., C4, C5, C6, or C7) and then easily removed. nih.govresearchgate.netrsc.org For example, a copper-catalyzed method has been developed for the direct and selective alkylation of indoles at the elusive C5 position. bioengineer.orgnews-medical.net
Dearomatization Reactions: The dearomatization of indoles to form indolines is a burgeoning area, as it creates three-dimensional structures of high interest for pharmaceuticals. nih.gov Metal-free catalytic systems are being developed to promote the borylative dearomatization of indoles, creating versatile building blocks for further synthesis. nih.gov
Switchable Reactivity: Researchers are designing catalytic systems where the reaction outcome can be switched by changing the catalyst or reaction conditions. For example, a novel reagent has been developed that can selectively phosphorylmethylate indoles at the C2 position using a photocatalyst or at the C3 position with a copper catalyst. rsc.org
Integration of Machine Learning and AI in Indole Chemistry Research
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how indole-based molecules are designed and synthesized. francis-press.comaimlic.com Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, propose synthetic routes, and identify novel drug candidates. aimlic.comacs.org
Applications in Indole Chemistry:
Predictive Modeling: AI models are being trained to predict the energy barriers and selectivity of C-H activation reactions on the indole scaffold. francis-press.com This allows chemists to screen potential reactions in silico before heading to the lab, saving time and resources. francis-press.comacs.org
Drug Discovery: Machine learning is a powerful tool for quantitative structure-activity relationship (QSAR) analysis, predicting the biological activity of new indole derivatives. aimlic.com This accelerates the identification of promising lead compounds for various diseases. nih.govaimlic.comresearchgate.net
Reaction Optimization: AI can optimize reaction conditions by analyzing experimental data to find the ideal parameters for yield and selectivity, a task that is often time-consuming and complex for human researchers. arxiv.org
| AI/ML Application | Objective | Potential Impact |
| Retrosynthetic Analysis | To propose viable synthetic pathways to a target indole molecule. acs.org | Accelerates the design of synthetic routes. |
| Property Prediction | To predict the physicochemical and biological properties of novel indoles. aimlic.com | Prioritizes the synthesis of high-potential compounds. |
| C-H Activation Prediction | To calculate the energy barrier and selectivity of C-H bond activation. francis-press.com | Guides experimental design for selective functionalization. |
Design of Next-Generation Catalytic Systems for Indole Functionalization
Catalysis is at the heart of modern indole synthesis and functionalization. The future lies in developing more sustainable, cost-effective, and highly selective catalytic systems. nih.gov
Future Directions in Catalysis:
Earth-Abundant Metal Catalysts: While precious metals like palladium and rhodium are highly effective, their cost and toxicity are significant drawbacks. organic-chemistry.orgchemrxiv.org There is a strong push towards using more abundant and cheaper metals like copper, nickel, and iron for C-H functionalization and cross-coupling reactions. bioengineer.orgnews-medical.netresearchgate.net
Metal-Free Catalysis: The ultimate goal for sustainable chemistry is to avoid transition metals altogether. nih.gov Research into organocatalysis, using small organic molecules like amino acids (e.g., L-proline) or Brønsted acids, is gaining traction for the synthesis of 3-substituted indoles. nih.gov Photocatalysis, using light to drive reactions, also offers a powerful metal-free alternative. rsc.org
Synergistic Catalysis: Combining different catalytic modes can achieve transformations that are not possible with a single catalyst. For example, the use of a cobalt catalyst in conjunction with a visible-light photoredox catalyst has enabled the asymmetric dearomatization of indoles with high enantioselectivity. researchgate.net
The continued exploration of these research avenues will undoubtedly lead to groundbreaking discoveries in indole chemistry, enabling the synthesis of novel molecules with tailored properties for a wide range of applications, from medicine to materials science. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for 5-Bromo-1,6-dimethyl-1H-indole, and how can reaction conditions be optimized for reproducibility?
The primary method involves electrophilic aromatic bromination of 6-methylindole using bromine (Br₂) in the presence of FeBr₃ as a catalyst. Key steps include:
- Dissolving 6-methylindole in a halogenated solvent (e.g., DCM).
- Slow addition of Br₂ under controlled temperature (0–5°C) to minimize side reactions.
- Quenching with water and purification via flash column chromatography (70:30 EtOAc:hexane). Yield optimization requires precise stoichiometry (1:1.05 indole:Br₂ ratio) and inert atmosphere to prevent oxidation .
Table 1: Representative Bromination Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| FeBr₃ | DCM | 0–5 | 50–60 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Key signals include δ 7.23–7.14 ppm (aromatic protons) and δ 26.3 ppm (methyl carbons adjacent to N). Compare shifts to literature data .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 210.07 (C₉H₈BrN⁺).
- TLC : Use 70:30 EtOAc:hexane; expect Rf ≈ 0.30 .
- X-ray crystallography (if crystalline): Refine structures using SHELXL or OLEX2 .
Q. What biological activities have been reported for this compound, and how are these assays designed?
Studies highlight antiviral activity (e.g., against influenza A). Assays typically:
- Use viral plaque reduction in MDCK cells.
- Measure IC₅₀ via dose-response curves (5–100 µM range).
- Include cytotoxicity controls (e.g., MTT assays) .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up this compound production?
- Solvent optimization : Replace DCM with PEG-400:DMF (2:1) to enhance solubility and reduce side products .
- Catalyst screening : Test CuI for regioselective bromination (common in triazole-indole hybrids) .
- Flow chemistry : Continuous reactors improve heat/mass transfer, increasing yield by 15–20% .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assign ambiguous signals (e.g., overlapping methyl/aromatic protons).
- Isotopic labeling : Use ⁸¹Br NMR to confirm bromine position .
- Computational validation : Compare experimental shifts with DFT-predicted values (Gaussian/B3LYP) .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina to predict binding to viral neuraminidase (PDB: 3CL0).
- MD simulations : GROMACS for stability analysis over 100 ns trajectories.
- QSAR : Correlate substituent effects (e.g., Br vs. CF₃) with antiviral activity .
Q. What strategies enable selective functionalization of this compound for SAR studies?
- Buchwald-Hartwig amination : Replace Br with amines (Pd(OAc)₂/XPhos catalyst) .
- Sonogashira coupling : Introduce alkynes for fluorescent probes .
- Table 2: Functionalization Examples
| Reaction Type | Reagent | Product Application |
|---|---|---|
| Amination | NH₂Ph | Bioactivity screening |
| Alkynylation | HC≡CPh | Imaging probes |
Q. How does the methyl group at N1 influence the compound’s stability under physiological conditions?
- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor degradation via HPLC.
- Methyl vs. hexyl substituents : Compare half-lives (t₁/₂) to assess steric/electronic effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
